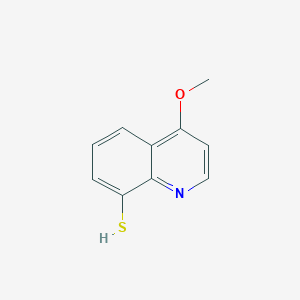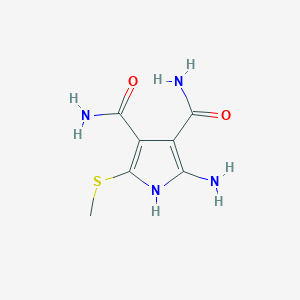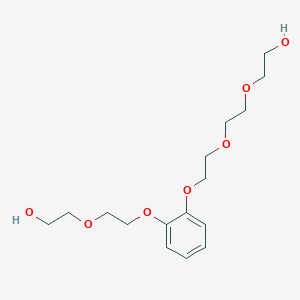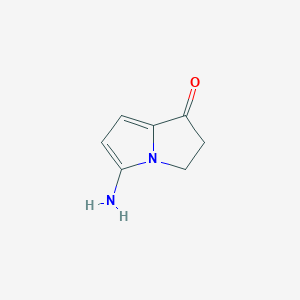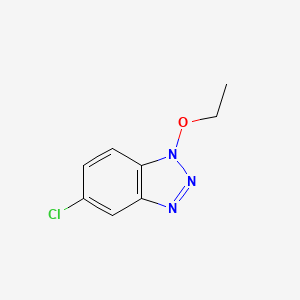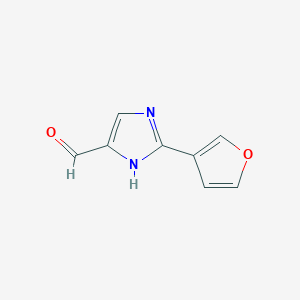
1,4-Bis(2-phenyloxazol-4-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(2-phenyloxazol-4-yl)benzene is an organic compound with the molecular formula C({24})H({16})N({2})O({2}). It is known for its application as a scintillation luminophore, which means it is used in scintillation counters to detect and measure ionizing radiation. This compound is characterized by its high fluorescence efficiency and photostability, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(2-phenyloxazol-4-yl)benzene can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 2-aminophenol with benzoyl chloride to form 2-phenylbenzoxazole. This intermediate is then subjected to a Friedel-Crafts acylation reaction with terephthaloyl chloride to yield the final product. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl(_{3})) and an inert solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and cost-efficiency. The process involves continuous flow reactors and automated systems to ensure consistent quality and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-phenyloxazol-4-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO({3})).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH({4})).
Common Reagents and Conditions
Oxidation: KMnO(_{4}) in acidic or neutral medium.
Reduction: LiAlH({4}) in methanol.
Substitution: Halogenation using Br({2}) or Cl({2}) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
1,4-Bis(2-phenyloxazol-4-yl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques, including fluorescence spectroscopy and chromatography.
Biology: Employed in bioimaging and as a marker in biological assays due to its high fluorescence efficiency.
Medicine: Investigated for potential use in diagnostic imaging and as a component in photodynamic therapy.
Industry: Utilized in the manufacturing of scintillation counters and other radiation detection devices
Mechanism of Action
The mechanism by which 1,4-Bis(2-phenyloxazol-4-yl)benzene exerts its effects is primarily based on its ability to absorb and emit light. Upon exposure to ionizing radiation, the compound absorbs energy and transitions to an excited state. It then returns to the ground state by emitting photons, which are detected as scintillation signals. This process involves molecular targets such as aromatic rings and pathways related to electronic transitions .
Comparison with Similar Compounds
1,4-Bis(2-phenyloxazol-4-yl)benzene can be compared with other similar compounds like:
2,5-Diphenyloxazole (PPO): Another scintillation compound with similar fluorescence properties but different structural features.
1,4-Bis(5-phenyloxazol-2-yl)benzene (POPOP): A closely related compound with slight variations in the position of the oxazole rings, affecting its photophysical properties
The uniqueness of this compound lies in its specific structural arrangement, which provides optimal fluorescence efficiency and photostability for scintillation applications.
Properties
Molecular Formula |
C24H16N2O2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-phenyl-4-[4-(2-phenyl-1,3-oxazol-4-yl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C24H16N2O2/c1-3-7-19(8-4-1)23-25-21(15-27-23)17-11-13-18(14-12-17)22-16-28-24(26-22)20-9-5-2-6-10-20/h1-16H |
InChI Key |
WVGGQEKOYSUUOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)C3=CC=C(C=C3)C4=COC(=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


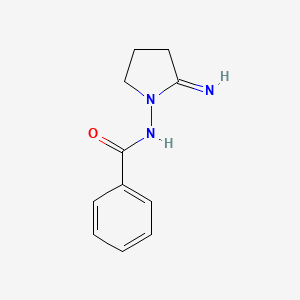
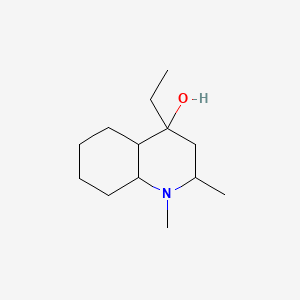

![3-(1-methylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12893661.png)
![4-Bromobenzo[d]oxazole-2-sulfonamide](/img/structure/B12893666.png)
